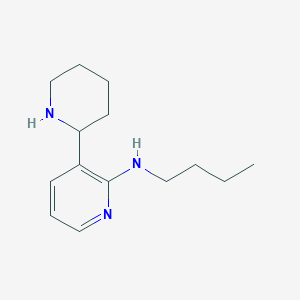![molecular formula C7H7N3 B13012346 2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)
2-Methylimidazo[1,2-c]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines This compound is characterized by a fused ring structure consisting of an imidazole ring and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-c]pyrimidine can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions. This reaction typically proceeds through the formation of an intermediate imine, which cyclizes to form the imidazopyrimidine core.
Multicomponent Reactions: Another approach is the use of multicomponent reactions, where 2-aminopyrimidine, aldehydes, and isocyanides are reacted together in a one-pot synthesis. This method is advantageous due to its simplicity and high yield.
Intramolecular Cyclizations: Intramolecular cyclization of suitable precursors, such as N-(2-pyrimidinyl)imidates, can also lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-Methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Bromine, iodine, chloroform.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated imidazole or pyrimidine rings.
Substitution: Halogenated derivatives such as 3-bromo-2-Methylimidazo[1,2-c]pyrimidine.
科学研究应用
2-Methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, including antimicrobial, antiviral, and anticancer drugs.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Materials Science: It serves as a building block for the synthesis of advanced materials, such as organic semiconductors and fluorescent probes.
Industry: The compound is employed in the development of agrochemicals and dyes, owing to its versatile chemical properties.
作用机制
The mechanism of action of 2-Methylimidazo[1,2-c]pyrimidine varies depending on its application:
Medicinal Chemistry: The compound often acts by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases or proteases involved in disease progression.
Biology: As a receptor modulator, it can bind to specific receptors, altering their activity and influencing cellular responses.
相似化合物的比较
2-Methylimidazo[1,2-c]pyrimidine can be compared with other imidazopyrimidine derivatives:
2-Methylimidazo[1,2-a]pyridine: Similar in structure but with a different ring fusion, leading to distinct chemical properties and biological activities.
2-Methylimidazo[1,2-b]pyridazine: Another related compound with a pyridazine ring, exhibiting unique reactivity and applications.
2-Methylimidazo[1,2-d]pyrimidine:
属性
分子式 |
C7H7N3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC 名称 |
2-methylimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-6-4-10-5-8-3-2-7(10)9-6/h2-5H,1H3 |
InChI 键 |
IJSNEUNFZQDZTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C=NC=CC2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


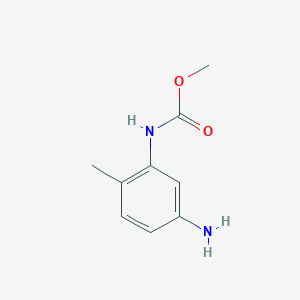

![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)
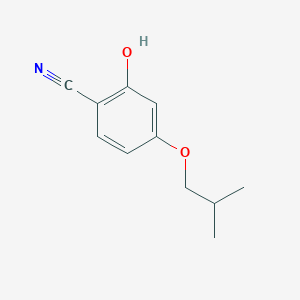
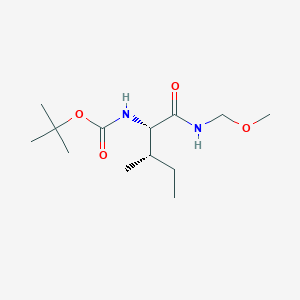
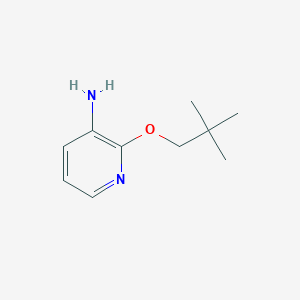
![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)

![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)
![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)


